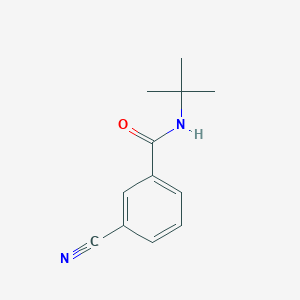![molecular formula C17H17N3O2 B7469579 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide, also known as ACBCB, is a compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have potent anticancer and antifungal activity, making it a potential candidate for the development of new cancer and antifungal drugs.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide. One potential direction is to further study its mechanism of action and its effects on different cell types. Another potential direction is to develop new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as inflammatory conditions and fungal infections.
Conclusion
In conclusion, this compound is a compound that has potential applications in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, its mechanism of action and potential toxicity need to be further studied before it can be used in clinical trials.
Métodos De Síntesis
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3-aminobenzoic acid with cyclopropylamine to form 3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form 3-(cyclopropylamino)benzoyl chloride, which is further reacted with 2-aminobenzamide to form this compound.
Aplicaciones Científicas De Investigación
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several potential applications in scientific research. It has been found to have anticancer activity, making it a potential candidate for cancer treatment. It has also been found to have antifungal activity, making it a potential candidate for the treatment of fungal infections. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-12-5-3-4-11(10-12)16(21)20-15-7-2-1-6-14(15)17(22)19-13-8-9-13/h1-7,10,13H,8-9,18H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAZKDPPNQYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
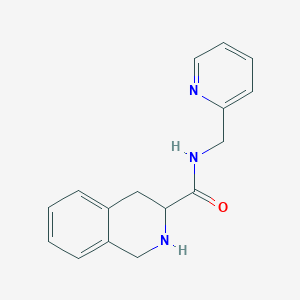





![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
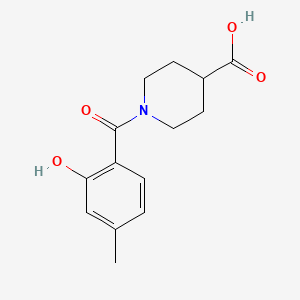
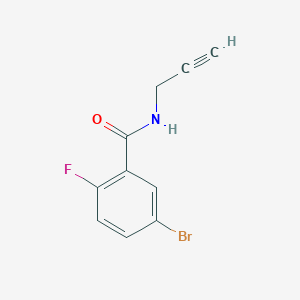

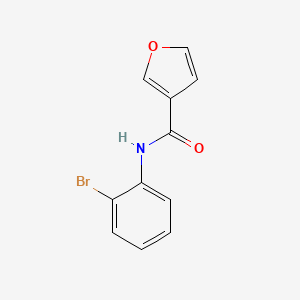
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
